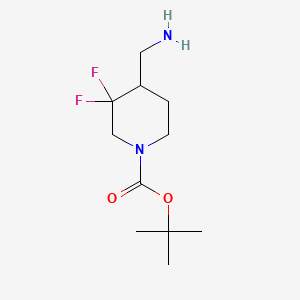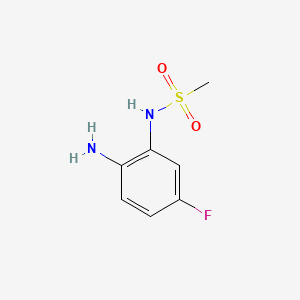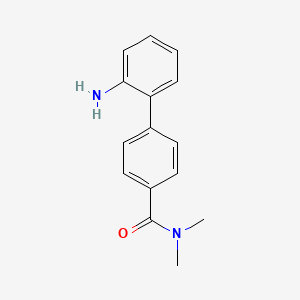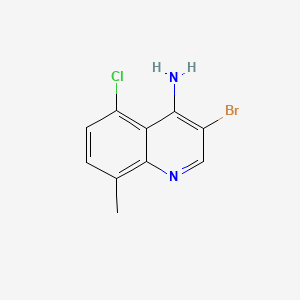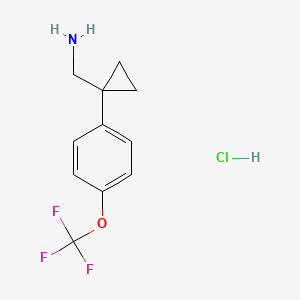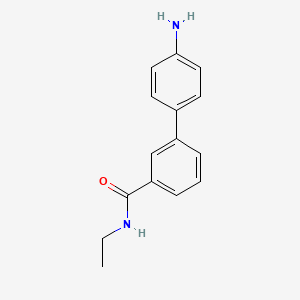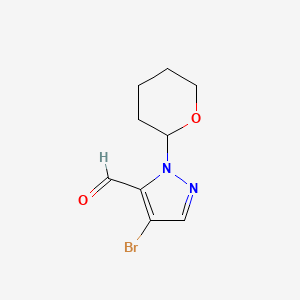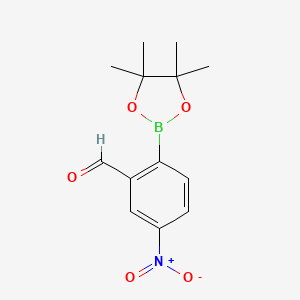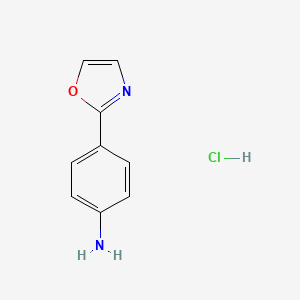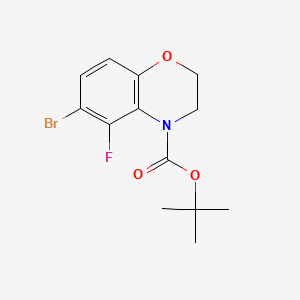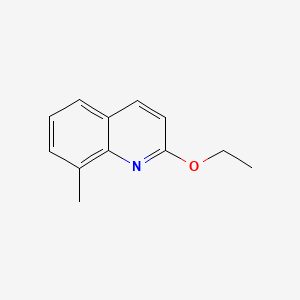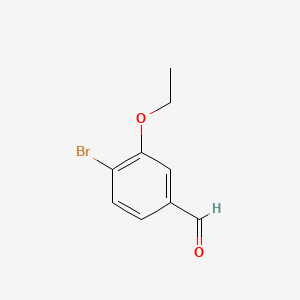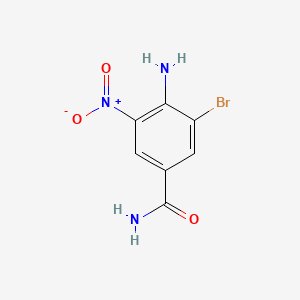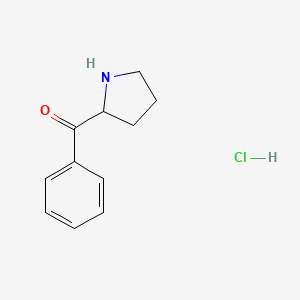
2-Benzoylpyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2-Benzoylpyrrolidine hydrochloride consists of a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Recyclization Reactions : 2-Benzoylpyrrolidine derivatives have been used in recyclization reactions to synthesize γ-aminopropylpyrazoles and pyrimidines, highlighting their utility in creating heterocyclic compounds which are pivotal in pharmaceutical chemistry (Shvidenko et al., 2010).
Catalytic Arylation : Research has shown that halo-substituted (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamides can serve as chiral auxiliaries for the asymmetric synthesis of (S)-α-amino acids, indicating the role of 2-benzoylpyrrolidine derivatives in facilitating selective and catalytic arylation processes without the need for a directing group (Belokon’ et al., 2002).
Material Science and Corrosion Inhibition
Corrosion Inhibition : Studies have explored the inhibition efficiency of 2-benzoylpyrrolidine derivatives on the corrosion of mild steel in hydrochloric acid solutions. These compounds show potential as corrosion inhibitors due to their structure-dependent electron donor properties, which increase with inhibitor concentration and decrease with temperature (James et al., 2009).
Biocatalysis and Green Chemistry
Enantioselective Bioreduction : The asymmetric reduction of 2-benzoylpyridine derivatives to produce enantiopure alcohols has been achieved using novel biocatalysts. This approach demonstrates the potential of 2-benzoylpyrrolidine derivatives in green chemistry, offering an environmentally friendly alternative for the synthesis of chiral alcohols, which are crucial intermediates in pharmaceutical manufacturing (Xu et al., 2017).
Advanced Synthesis Techniques
Fluorinative Ring Opening : The formal fluorinative ring opening of 2-benzoylpyrrolidines has been developed, utilizing [1,2]-phospha-Brook rearrangement. This method provides an efficient access to 2-aryl-3-fluoropiperidines, showcasing the versatility of 2-benzoylpyrrolidine derivatives in facilitating complex organic transformations (Kondoh et al., 2021).
Eigenschaften
IUPAC Name |
phenyl(pyrrolidin-2-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11(10-7-4-8-12-10)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXIWJXHEFXGNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoylpyrrolidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

